molecular formula C12H14N2O3 B14814208 3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide

3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide

Cat. No.: B14814208
M. Wt: 234.25 g/mol
InChI Key: WHMLPJUADCXWIM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a picolinamide structure, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide typically involves the reaction of 3-cyclopropoxy-4-formylpyridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-formyl-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group adds to its uniqueness, as it can influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

3-cyclopropyloxy-4-formyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)10-11(17-9-3-4-9)8(7-15)5-6-13-10/h5-7,9H,3-4H2,1-2H3

InChI Key

WHMLPJUADCXWIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C=O

Origin of Product

United States

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